molecular formula C17H23NO3 B1344457 (2E)-3-{4-Methoxy-3-[(3-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid CAS No. 1119452-76-4

(2E)-3-{4-Methoxy-3-[(3-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid

Cat. No. B1344457
M. Wt: 289.4 g/mol
InChI Key: IRLOHWFXLGDKOU-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2E)-3-{4-Methoxy-3-[(3-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid” is a synthetic compound with the molecular formula C17H23NO3 and a molecular weight of 289.37 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CC1CCCN(C1)CC2=C(C=CC(=C2)/C=C/C(=O)O)OC . This notation provides a way to represent the structure using ASCII strings. For a detailed structural analysis, computational chemistry methods like molecular mechanics or quantum chemistry might be used.

Scientific Research Applications

Asymmetric Synthesis and Optical Purity

The study by Stoll and Süess (1974, 1975) demonstrates the asymmetric hydrogenation of acrylic acid derivatives, yielding products with high optical purity. This process is crucial for producing enantiomerically pure compounds, which have significant implications in drug synthesis and material science (Stoll & Süess, 1974).

Hydrogel Modification for Medical Applications

Aly and El-Mohdy (2015) explored the modification of polyvinyl alcohol/acrylic acid hydrogels with various amine compounds, demonstrating increased swelling and thermal stability. These modified hydrogels show promising antibacterial and antifungal activities, indicating potential for medical applications, especially in wound dressing and drug delivery systems (Aly & El-Mohdy, 2015).

Advanced Polymerization Techniques

Cao et al. (2008) synthesized methacrylate monomers with azo and electronical push-pull structures, using RAFT polymerization. This technique allows for the creation of polymers with controlled molecular weights and distributions, opening new pathways for the development of advanced materials with specific optical and electronic properties (Cao et al., 2008).

Synthesis of 3-Arylpiperidines

Loozen and Brands (1981, 2010) provided an alternative synthesis route for 3-arylpiperidines, avoiding traditional Michael addition reactions. This method offers a more efficient pathway for producing compounds that could serve as building blocks in pharmaceuticals and organic materials (Loozen & Brands, 1981).

Corrosion Inhibition

Zhang Zhe et al. (2009) investigated the use of a specific acrylic acid derivative for forming self-assembled films on iron surfaces. These films show potential in protecting against corrosion, which is crucial for extending the lifespan of metal structures and components in various industries (Zhang Zhe et al., 2009).

Future Directions

The future directions for this compound are not specified in the available data. Given its use in proteomics research , it might be explored further in this context. Its potential interactions with proteins could be of interest in various fields, including drug discovery and biochemistry.

properties

IUPAC Name

(E)-3-[4-methoxy-3-[(3-methylpiperidin-1-yl)methyl]phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-13-4-3-9-18(11-13)12-15-10-14(6-8-17(19)20)5-7-16(15)21-2/h5-8,10,13H,3-4,9,11-12H2,1-2H3,(H,19,20)/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLOHWFXLGDKOU-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=C(C=CC(=C2)C=CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCN(C1)CC2=C(C=CC(=C2)/C=C/C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-{4-Methoxy-3-[(3-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid

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